

synthesis and characterization of 2,5-Dimethylbenzoxazole

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Compound of Interest

Compound Name: 2,5-Dimethylbenzoxazole

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An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazoles are a significant class of heterocyclic compounds that garner considerable attention in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties.^{[1][2]} This technical guide provides a comprehensive overview of a standard laboratory synthesis and detailed characterization of a specific derivative, **2,5-Dimethylbenzoxazole**. The document outlines a robust protocol for its preparation via the condensation of 2-amino-4-methylphenol with an acetylating agent. Furthermore, it details the analytical techniques employed for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is systematically presented in tabular format, and key processes are visualized through logical diagrams to ensure clarity and reproducibility for research and development applications.

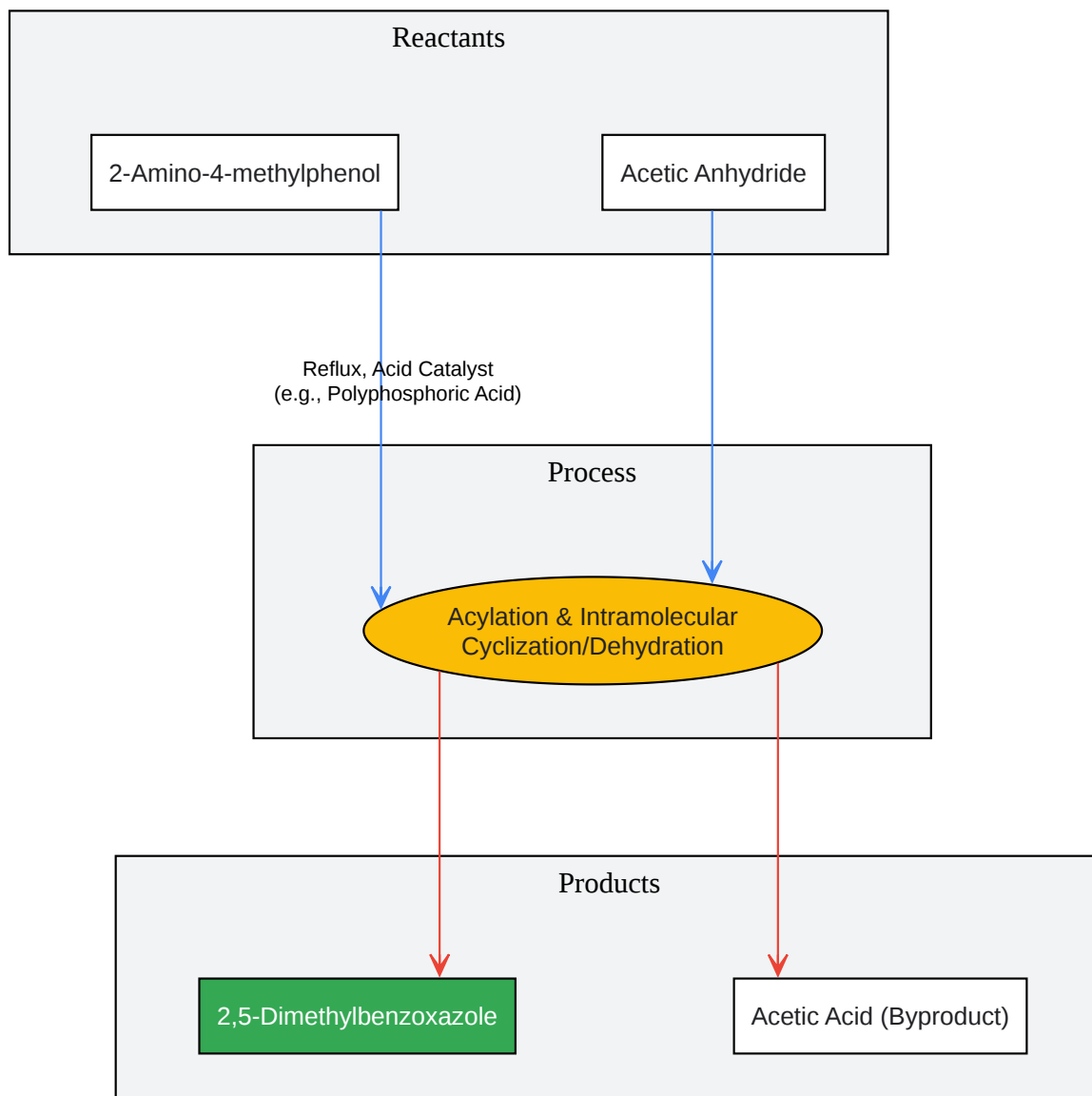
Synthesis of 2,5-Dimethylbenzoxazole

The most common and straightforward synthesis of **2,5-Dimethylbenzoxazole** involves the cyclocondensation reaction between 2-amino-4-methylphenol and an acetylating agent, such as acetic anhydride or acetic acid.^[2] This reaction proceeds by an initial acylation of the more

nucleophilic amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.

Synthesis Pathway

The reaction pathway involves the acylation of the amine followed by intramolecular cyclization and dehydration.



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Caption: Reaction scheme for the synthesis of **2,5-Dimethylbenzoxazole**.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of **2,5-Dimethylbenzoxazole**.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methylphenol (1.0 eq) and a suitable solvent such as toluene or xylene.
- **Addition of Reagent:** Add acetic anhydride (1.1 eq) to the mixture. For enhanced reactivity and improved yield, a catalytic amount of an acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) can be introduced.
- **Reaction:** Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Work-up:** After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2,5-Dimethylbenzoxazole** as a liquid.^{[3][4]}

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized **2,5-Dimethylbenzoxazole** are confirmed through the analysis of its physicochemical properties and various spectroscopic techniques.

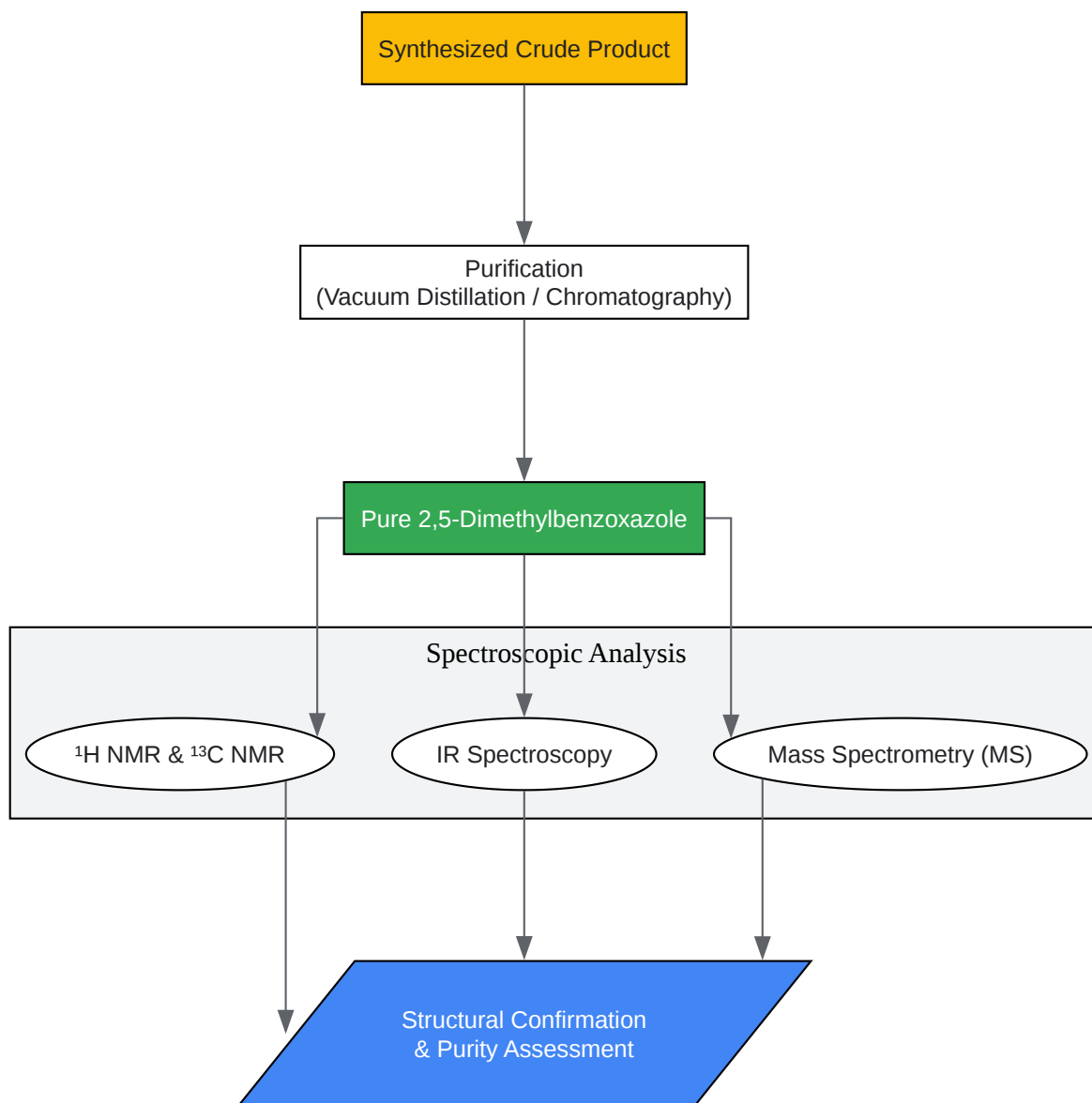
Physicochemical Properties

The key physical and chemical properties of **2,5-Dimethylbenzoxazole** are summarized below.

Property	Value	Reference(s)
CAS Number	5676-58-4	[5]
Molecular Formula	C ₉ H ₉ NO	[5][6]
Molecular Weight	147.17 g/mol	[5][6]
Appearance	Colorless to pale yellow or brown liquid	[3][4]
Boiling Point	218-219 °C at 760 mmHg	[3][7]
Density	1.09 g/mL at 25 °C	[7]
Refractive Index (n ²⁰ /D)	1.541 - 1.542	[7][8]

Characterization Workflow

The synthesized compound undergoes a standard workflow for structural verification.



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Caption: Workflow for the characterization of **2,5-Dimethylbenzoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.

Experimental Protocol (General): ^1H and ^{13}C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or carbon tetrachloride (CCl_4), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

^1H NMR Spectral Data[8][9]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Solvent
~7.35	d	1H	H-7 (Aromatic)	CDCl_3
~7.10	s	1H	H-4 (Aromatic)	CDCl_3
~6.95	d	1H	H-6 (Aromatic)	CDCl_3
2.61	s	3H	C2- CH_3	CDCl_3
2.45	s	3H	C5- CH_3	CDCl_3

^{13}C NMR Spectral Data (Note: Direct experimental data for **2,5-Dimethylbenzoxazole** is not widely published. The following are predicted shifts based on the analysis of 2-methylbenzoxazole and related substituted benzoxazoles.)[10][11]

Chemical Shift (δ , ppm)	Assignment
~164.5	C-2 (C=N)
~151.0	C-7a (Ar-O)
~141.0	C-3a (Ar-N)
~131.5	C-5 (Ar-C-CH ₃)
~125.0	C-6 (Ar-CH)
~119.0	C-4 (Ar-CH)
~109.5	C-7 (Ar-CH)
~21.0	C5-CH ₃
~14.5	C2-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol (General): The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates (neat) or using an Attenuated Total Reflectance (ATR) accessory.

Key IR Absorption Bands[\[12\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (CH ₃)
~1615	Strong	C=N stretch (oxazole ring)
1580 - 1450	Strong	C=C aromatic ring stretches
1250 - 1200	Strong	Asymmetric C-O-C stretch
~1050	Strong	Symmetric C-O-C stretch

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General): Mass spectra are obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions.

Mass Spectrometry Data^[5]

m/z Ratio	Relative Intensity	Assignment
147	High	[M] ⁺ (Molecular Ion)
146	High	[M-H] ⁺
132	Moderate	[M-CH ₃] ⁺
104	Moderate	[M-CH ₃ -CO] ⁺ or [M-HCN-CH ₃] ⁺

Safety and Handling

2,5-Dimethylbenzoxazole should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.^[4] It is known to cause skin, eye, and respiratory tract irritation.^[4] Users should wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is combustible and should be stored away from heat and open flames.^[4] For detailed safety information, consult the Safety Data Sheet (SDS).

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